molecular formula C7H6ClNO3 B13961080 5-chloro-2-oxo-1(2H)-Pyridineacetic acid CAS No. 56546-37-3

5-chloro-2-oxo-1(2H)-Pyridineacetic acid

Cat. No.: B13961080
CAS No.: 56546-37-3
M. Wt: 187.58 g/mol
InChI Key: DJLIZUVIYDKFBV-UHFFFAOYSA-N
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Description

5-chloro-2-oxo-1(2H)-Pyridineacetic acid is a heterocyclic compound with a pyridine ring substituted with a chlorine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-oxo-1(2H)-Pyridineacetic acid typically involves the chlorination of 2-oxo-1(2H)-pyridineacetic acid. One common method includes the reaction of 2-oxo-1(2H)-pyridineacetic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-oxo-1(2H)-Pyridineacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-oxo-1(2H)-Pyridineacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-oxo-1(2H)-Pyridineacetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1(2H)-Pyridineacetic acid: Lacks the chlorine substitution, resulting in different reactivity and properties.

    5-bromo-2-oxo-1(2H)-Pyridineacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    2-methyl-6-oxo-1(6H)-pyridinyl)acetic acid: Contains a methyl group, affecting its chemical and biological properties.

Uniqueness

5-chloro-2-oxo-1(2H)-Pyridineacetic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This substitution can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

CAS No.

56546-37-3

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(5-chloro-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

DJLIZUVIYDKFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1Cl)CC(=O)O

Origin of Product

United States

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